Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate
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Overview
Description
Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate is a chemical compound known for its unique structure and properties It belongs to the class of bisphosphonates, which are characterized by the presence of two phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate typically involves the reaction of appropriate phosphonate precursors with 4-oxo-3,4-diphenylbutylidene intermediates. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding phosphonate oxides, while reduction may produce phosphonate alcohols .
Scientific Research Applications
Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in inhibiting enzymes and biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in bone-related diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, bisphosphonates are known to inhibit osteoclast-mediated bone resorption by binding to hydroxyapatite in bone tissue. This binding prevents the attachment and activity of osteoclasts, leading to reduced bone resorption and increased bone density .
Comparison with Similar Compounds
Similar Compounds
- Tetraethyl (4-oxo-3,4-diphenylbutane-1,1-diyl)bisphosphonate
- Tetraethyl (4-oxo-3,4-diphenylbutane-1,1-diyl)bisphosphonate
- Tetraethyl (4-oxo-3,4-diphenylbutane-1,1-diyl)bisphosphonate
Uniqueness
Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other bisphosphonates, it may exhibit different reactivity and efficacy in various applications .
Biological Activity
Tetraethyl (4-oxo-3,4-diphenylbutylidene)bisphosphonate, a member of the bisphosphonate class of compounds, has garnered attention due to its potential biological activities, particularly in the context of bone metabolism and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical applications, and potential therapeutic benefits.
Chemical Structure and Properties
This compound is characterized by its bisphosphonate structure, which includes two phosphonate groups attached to a central carbon framework. The molecular formula is C24H34O7P, with a molecular weight of 466.55 g/mol . The presence of phenyl groups enhances its lipophilicity and may influence its biological interactions.
Bisphosphonates primarily exert their effects by inhibiting osteoclast-mediated bone resorption. The mechanism involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway critical for osteoclast function . This inhibition leads to reduced osteoclast survival and activity, ultimately decreasing bone turnover and increasing bone mineral density (BMD).
Key Mechanistic Insights:
- Inhibition of FPPS : This is crucial for the post-translational modification of proteins necessary for osteoclast function .
- Calcium Chelation : Bisphosphonates can chelate calcium ions, targeting the mineral component of bone .
- Cellular Effects : Evidence suggests that bisphosphonates may also affect other cell types, such as osteocytes, contributing to their overall efficacy .
Osteoporosis Treatment
This compound has been studied for its effectiveness in treating osteoporosis. Clinical trials have demonstrated that bisphosphonates can significantly reduce fracture risk and improve BMD in postmenopausal women . For instance:
- Fracture Risk Reduction : In trials involving oral bisphosphonates, significant reductions in vertebral and non-vertebral fractures were reported .
- BMD Improvements : Studies show statistically significant increases in lumbar spine BMD following treatment with bisphosphonates .
Anticancer Activity
Recent studies have explored the anticancer potential of bisphosphonates, including this compound. Research indicates that certain bisphosphonates exhibit cytotoxic effects against various cancer cell lines:
- In Vitro Studies : Compounds similar to tetraethyl (4-oxo-3,4-diphenylbutylidene) have shown significant activity against lung cancer (NCI-H460), breast cancer (MCF-7), and glioblastoma (SF-268) cell lines .
- Mechanisms of Anticancer Activity : The proposed mechanisms include induction of apoptosis in cancer cells and inhibition of tumor-induced bone resorption .
Clinical Case Reports
A notable case study highlighted the long-term effects of bisphosphonate therapy in patients with osteoporosis. While these therapies significantly reduced fracture rates, there were concerns about atypical femoral fractures associated with prolonged use . This underscores the importance of monitoring patients on long-term bisphosphonate therapy.
Summary of Research Findings
Properties
CAS No. |
141790-32-1 |
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Molecular Formula |
C24H34O7P2 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
4,4-bis(diethoxyphosphoryl)-1,2-diphenylbutan-1-one |
InChI |
InChI=1S/C24H34O7P2/c1-5-28-32(26,29-6-2)23(33(27,30-7-3)31-8-4)19-22(20-15-11-9-12-16-20)24(25)21-17-13-10-14-18-21/h9-18,22-23H,5-8,19H2,1-4H3 |
InChI Key |
ZTGFXSKXKPGTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)P(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
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